molecular formula C8H10Cl2FN B567291 (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1253792-97-0

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No. B567291
M. Wt: 210.073
InChI Key: CEVBNFPEJNNLJJ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H10Cl2FN . It has an average mass of 210.076 Da and a monoisotopic mass of 209.017426 Da .


Molecular Structure Analysis

The molecular structure of “®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride” consists of an ethanamine group attached to a phenyl ring that is substituted with chlorine and fluorine atoms . The “R” in the name indicates that it is the R-enantiomer of the compound, meaning it has a specific three-dimensional arrangement of the atoms in space.


Physical And Chemical Properties Analysis

“®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Halogenated Organics in Drug Discovery

Halogenated organic compounds, such as "(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride," are pivotal in the pharmaceutical industry. They often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of halogens, especially fluorine and chlorine, can dramatically affect the pharmacokinetic and pharmacodynamic properties of drug molecules, including their metabolic stability, lipophilicity, and binding affinity towards biological targets. For example, the introduction of fluorine into drug molecules has been shown to enhance their bioavailability and selectivity (Ray et al., 2003).

Agrochemical Development

In agrochemical research, halogenated compounds are utilized to develop more effective pesticides and herbicides. The strategic placement of chlorine or fluorine atoms within the molecular structure can lead to compounds with enhanced activity against pests and improved environmental stability. This adjustment in the molecular design can result in agrochemicals that are more potent at lower doses, reducing the environmental impact and improving safety profiles.

Materials Science and Chemistry

Halogenated organics also play a crucial role in materials science. They are used in the synthesis of polymers, such as polytetrafluoroethylene (PTFE), known for its non-reactive nature and high melting point, making it ideal for a wide range of applications from non-stick cookware to aerospace components (Puts et al., 2019). Furthermore, these compounds are essential in creating high-performance materials with specific desired properties, such as thermal stability, chemical resistance, and mechanical strength.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1R)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVBNFPEJNNLJJ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704132
Record name (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

CAS RN

1253792-97-0
Record name (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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